molecular formula C10H12BrNO B15111043 1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- CAS No. 1094432-97-9

1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro-

Cat. No.: B15111043
CAS No.: 1094432-97-9
M. Wt: 242.11 g/mol
InChI Key: BNPKOFKQHFBFJD-UHFFFAOYSA-N
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Description

1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- is a chemical compound with a unique structure that includes a benzoxepin ring system

Preparation Methods

The synthesis of 1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- typically involves several steps. One common method includes the bromination of 2,3,4,5-tetrahydro-1-benzoxepin, followed by amination to introduce the amine group at the 5-position. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine derivative for the amination step .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxepin oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: Researchers study its interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- include:

  • 8-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
  • 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
  • N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

These compounds share similar structures but differ in their functional groups and positions of substitution. The uniqueness of 1-Benzoxepin-5-amine, 9-bromo-2,3,4,5-tetrahydro- lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

CAS No.

1094432-97-9

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

InChI

InChI=1S/C10H12BrNO/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8/h1,3-4,9H,2,5-6,12H2

InChI Key

BNPKOFKQHFBFJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Br)OC1)N

Origin of Product

United States

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